molecular formula C19H15N3O2 B7757550 (E)-methyl 4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)benzoate

(E)-methyl 4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)benzoate

Cat. No.: B7757550
M. Wt: 317.3 g/mol
InChI Key: KJQFGXGZKWLWNM-RVDMUPIBSA-N
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Description

(E)-methyl 4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)benzoate is an organic compound that belongs to the class of benzoimidazole derivatives This compound is characterized by its unique structure, which includes a cyano group, a benzoimidazole moiety, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-formylbenzoic acid with 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the benzoimidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-methyl 4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-methyl 4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-methyl 4-(2-cyano-2-(1H-benzo[d]imidazol-2-yl)vinyl)benzoate: Lacks the methyl group on the benzoimidazole moiety.

    (E)-ethyl 4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)benzoate: Has an ethyl ester instead of a methyl ester.

Uniqueness

(E)-methyl 4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyano group and the benzoimidazole moiety enhances its reactivity and potential bioactivity compared to similar compounds.

Properties

IUPAC Name

methyl 4-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-22-17-6-4-3-5-16(17)21-18(22)15(12-20)11-13-7-9-14(10-8-13)19(23)24-2/h3-11H,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQFGXGZKWLWNM-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)C(=O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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